tert-butyl 3-formyl-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate tert-butyl 3-formyl-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 1142210-83-0
VCID: VC2299152
InChI: InChI=1S/C13H19N3O3/c1-13(2,3)19-12(18)16-6-5-11-9(7-16)10(8-17)14-15(11)4/h8H,5-7H2,1-4H3
SMILES: CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2C)C=O
Molecular Formula: C13H19N3O3
Molecular Weight: 265.31 g/mol

tert-butyl 3-formyl-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate

CAS No.: 1142210-83-0

Cat. No.: VC2299152

Molecular Formula: C13H19N3O3

Molecular Weight: 265.31 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 3-formyl-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate - 1142210-83-0

Specification

CAS No. 1142210-83-0
Molecular Formula C13H19N3O3
Molecular Weight 265.31 g/mol
IUPAC Name tert-butyl 3-formyl-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate
Standard InChI InChI=1S/C13H19N3O3/c1-13(2,3)19-12(18)16-6-5-11-9(7-16)10(8-17)14-15(11)4/h8H,5-7H2,1-4H3
Standard InChI Key FGTCVMFRVPGFFS-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2C)C=O
Canonical SMILES CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2C)C=O

Introduction

Chemical Structure and Identification

Molecular Identity and Basic Properties

tert-Butyl 3-formyl-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate belongs to the pyrazolo[4,3-c]pyridine family, characterized by a pyrazole ring fused to a tetrahydropyridine ring system. The compound features a formyl group at position 3, a methyl group at position 1, and a tert-butyloxycarbonyl (Boc) protecting group at position 5 of the pyridine ring. This molecular structure confers unique physicochemical properties that differentiate it from other members of this compound class. The presence of the formyl functional group is particularly noteworthy, as it provides a reactive site for further chemical modifications.

Structural Comparison with Related Compounds

The target compound shares structural similarities with several pyrazolo[4,3-c]pyridine derivatives documented in chemical databases. A close structural analogue is tert-butyl 3-formyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate (CAS: 944902-01-6), which differs only by the absence of the methyl group at the N1 position . Another related compound is tert-butyl 3-iodo-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate (CAS: 2748450-55-5), which features an iodo substituent instead of the formyl group at position 3 .

Physical and Chemical Properties

Physicochemical Characteristics

Based on structural analysis and comparison with related compounds, tert-butyl 3-formyl-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate is expected to have a molecular weight similar to its unmethylated analogue (251.28 g/mol) plus the additional methyl group . The compound's molecular formula would be C₁₃H₁₉N₃O₃, reflecting the addition of the methyl group to the unmethylated version. The formyl group contributes to the compound's reactivity profile, making it useful for various chemical transformations involving the aldehyde functionality.

Structural Conformation

The bicyclic structure of the compound likely adopts specific conformational characteristics. Based on crystallographic studies of related pyrazolo[4,3-c]pyridine derivatives, the dihydropyrazole ring typically adopts an envelope conformation, while the piperidine fused ring often exhibits a twisted-chair conformation . These conformational features are important for understanding the compound's three-dimensional structure and potential interactions with biological targets.

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of tert-butyl 3-formyl-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate likely follows established methodologies for preparing pyrazolo[4,3-c]pyridine derivatives. These typically involve multi-step processes including cyclization reactions, N-methylation, and formylation steps. The tert-butoxycarbonyl (Boc) protecting group is usually introduced to protect the secondary amine in the piperidine ring during synthesis.

Related Synthetic Procedures

Insight into potential synthetic routes can be gained from examining the preparation of structurally related compounds. For instance, the synthesis of pyrazolo-linked pyridine carboxylic acids often involves the formation of ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-3a,4,5,6,7,7a-hexahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate derivatives, which share the basic pyrazolopyridine scaffold . These syntheses typically require careful control of reaction conditions to ensure the formation of the desired bicyclic structure and incorporate specific functional groups at the required positions.

Structure-Activity Relationships and Chemical Transformations

Functional Group Contributions

The key functional groups in tert-butyl 3-formyl-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate each contribute to its chemical behavior and potential applications:

Functional GroupPositionChemical Significance
Formyl (CHO)3Reactive site for condensation reactions, reductions, and oxidations; potential for further derivatization
Methyl (CH₃)N1Affects basicity of the pyrazole nitrogen; provides steric effects; influences lipophilicity
tert-Butoxycarbonyl (Boc)N5Protecting group for the secondary amine; can be selectively removed under acidic conditions
Pyrazolo[4,3-c]pyridine scaffoldCoreProvides rigid bicyclic framework; potential binding site for biological targets

Common Chemical Transformations

The formyl group at position 3 allows for various chemical transformations, including:

  • Reduction to hydroxymethyl derivatives, as observed in the related compound tert-Butyl 3-(hydroxymethyl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate.

  • Condensation reactions with amines or hydrazines to form imines or hydrazones.

  • Oxidation to carboxylic acid derivatives.

  • Aldol-type reactions for carbon-carbon bond formation.

Structural Analogues and Related Compounds

Comparison of Key Analogues

The following table compares tert-butyl 3-formyl-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate with its closest structural analogues:

CompoundKey Structural DifferenceCAS NumberNotable Features
tert-Butyl 3-formyl-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylateTarget compoundNot specifiedContains formyl group at position 3 and methyl at N1
tert-Butyl 3-formyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylateLacks N1-methyl944902-01-6Unmethylated N1 position; MW 251.28 g/mol
tert-Butyl 3-iodo-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylateIodo instead of formyl2748450-55-5Contains iodo group at position 3; MW 363.2 g/mol
tert-Butyl 3-amino-1H,4H,5H,6H,7H-pyrazolo(4,3-c)pyridine-5-carboxylateAmino instead of formyl; lacks N1-methyl398491-64-0Contains amino group at position 3

Structural Family Characteristics

The pyrazolo[4,3-c]pyridine scaffold constitutes an important heterocyclic system in medicinal chemistry. The fused bicyclic structure provides a rigid framework that can serve as a privileged structure for developing bioactive compounds. Various pyrazolo[4,3-c]pyridine derivatives have been investigated for their anti-inflammatory activity, highlighting the potential biological significance of this compound class .

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